Lipophilicity (XLogP3-AA) Differentiation vs. Non-Fluorinated Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 4.2, while the non-fluorinated analog methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (CAS 962-24-3) has an XLogP3-AA of 3.3 [1][2]. This difference of approximately 0.9 log units translates to roughly 8-fold higher predicted partitioning into lipophilic phases for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (CAS 962-24-3): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 (approximately 8-fold increase in lipophilicity) |
| Conditions | Computed descriptor (XLogP3 3.0 algorithm) as reported by PubChem |
Why This Matters
Higher lipophilicity can improve passive membrane permeability but may also reduce aqueous solubility, directly impacting formulation strategy, assay compatibility, and pharmacokinetic profile.
- [1] PubChem Compound Summary for CID 24993508, Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24993508. View Source
- [2] PubChem Compound Summary for CID 7062224, Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7062224. View Source
